![molecular formula C9H10N2O5 B187542 {2-[(呋喃-2-羰基)-氨基]-乙酰氨基}-乙酸 CAS No. 313260-20-7](/img/structure/B187542.png)

{2-[(呋喃-2-羰基)-氨基]-乙酰氨基}-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学合成和反应性

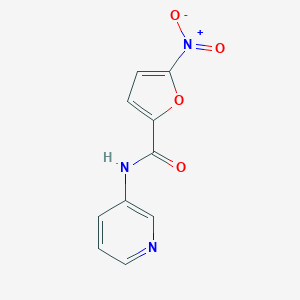

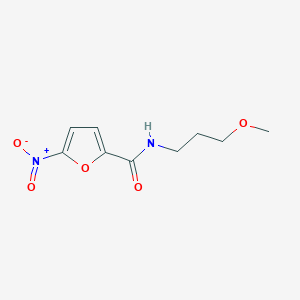

该化合物参与各种化学合成过程,并在特定条件下表现出反应性。例如,研究探索了在不同条件下呋喃衍生物的形成和行为,例如基于糖和氨基酸的模型系统中呋喃和甲基呋喃的形成,表明涉及反应性 C(2) 和/或 C(3) 片段的途径(Limacher 等,2008)。类似地,已经研究了基于糖的烯酮的合成及其转化为高度取代的呋喃衍生物,显示出进一步化学应用的潜力(Hussain 等,2019)。

受体结合和药理潜力

该化合物的某些衍生物已被确定在药理应用中具有潜力。例如,基于环状寡肽的呋喃氨基酸衍生物已被开发为羧酸盐结合受体,表现出显着的缔合常数,这意味着在药物设计和其他生化应用中具有潜力(Chakraborty 等,2002)。

催化和合成应用

研究表明,呋喃的衍生物可用于催化过程和合成化学。例如,已经探索了在呋喃的 Friedel-Crafts 酰化中使用铬交换的十二钨磷酸,强调了此类化合物在绿色和清洁化学过程中的潜力(Desai & Yadav,2021)。

生化研究

该化合物及其衍生物也已成为生化研究的主题。在用该化合物的衍生物治疗期间对血清生化参数的分析显示各种生化标志物发生了显着变化,表明在医学和生化研究中具有潜在的应用(Danilchenko,2017)。

作用机制

Target of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, some furan derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a protein that regulates the cellular response to hypoxia .

Mode of Action

Furan derivatives have been shown to inhibit fih-1, which results in the activation of hypoxia-inducible factor-α (hif-α) . HIF-α is a major transcription factor that orchestrates the cellular response to hypoxic conditions, leading to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .

Biochemical Pathways

The inhibition of fih-1 and the subsequent activation of hif-α can affect a variety of biochemical pathways related to cellular response to hypoxia .

Pharmacokinetics

The pharmacokinetics of furan derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

The activation of hif-α through the inhibition of fih-1 can lead to the induction of a series of anti-hypoxic proteins, protecting cells during exposure to hypoxic conditions .

Action Environment

The synthesis and action of furan derivatives can be influenced by various factors, including the type of catalyst used and the reaction conditions .

属性

IUPAC Name |

2-[[2-(furan-2-carbonylamino)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c12-7(10-5-8(13)14)4-11-9(15)6-2-1-3-16-6/h1-3H,4-5H2,(H,10,12)(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDHYMZKWNAQLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364571 |

Source

|

| Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid | |

CAS RN |

313260-20-7 |

Source

|

| Record name | {[(2-furoylamino)acetyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。